molecular formula C12H10N2O2 B2796055 Methyl 3-(pyrimidin-2-YL)benzoate CAS No. 579476-25-8

Methyl 3-(pyrimidin-2-YL)benzoate

Cat. No.: B2796055
CAS No.: 579476-25-8
M. Wt: 214.224
InChI Key: IOJFNHUNCBUINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(pyrimidin-2-YL)benzoate: is an organic compound with the molecular formula C12H10N2O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a pyrimidine ring is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(pyrimidin-2-YL)benzoate typically involves the esterification of 3-(pyrimidin-2-YL)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(pyrimidin-2-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 3-(pyrimidin-2-YL)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Derivatives of this compound have shown promise in the development of anti-inflammatory and anticancer agents .

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of Methyl 3-(pyrimidin-2-YL)benzoate in biological systems involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(pyrimidin-2-YL)benzoate is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. The pyrimidine ring can engage in specific interactions with biological targets, making this compound valuable in drug design and other applications .

Properties

IUPAC Name

methyl 3-pyrimidin-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJFNHUNCBUINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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